molecular formula C5H11NO2Se B1599874 D-Selenomethionine CAS No. 13091-98-0

D-Selenomethionine

Cat. No.: B1599874
CAS No.: 13091-98-0
M. Wt: 196.12 g/mol
InChI Key: RJFAYQIBOAGBLC-SCSAIBSYSA-N
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Description

D-Selenomethionine is a naturally occurring amino acid. The L-selenomethionine enantiomer is the main form of selenium found in Brazil nuts, cereal grains, soybeans, and grassland legumes . It plays an essential role as an antioxidant, depleting reactive oxygen species and aiding in the formation and recycling of glutathione .


Synthesis Analysis

The synthesis of D- and L-selenomethionine labeled with 82Se and three deuteriums at Se-methyl group (D- and L-[2H3, 82Se]selenomethionine) was described. D- And L-[2H3, 82Se]selenomethionine were prepared by condensation of ®- and (S)-2-amino-4-bromobutyric acid with lithium [2H 3, 82Se]methaneselenolate .


Molecular Structure Analysis

This compound has a molecular formula of C5H11NO2Se, an average mass of 196.106 Da, and a monoisotopic mass of 196.995499 Da .


Chemical Reactions Analysis

This compound can be selectively modified even in the presence of cysteine. The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .

Scientific Research Applications

1. Metabolism and Biomedical Research

Research has demonstrated that D-Selenomethionine (SeMet) plays a critical role in metabolism and health. For instance, Krittaphol et al. (2011) investigated SeMet's metabolism in the gastrointestinal tract, particularly in the formation of volatile selenium excretion products, which are crucial in the excretion of excess selenium. This study contributes to understanding how SeMet and selenite are metabolized, with implications for nutrition and toxicity studies (Krittaphol et al., 2011).

2. Protein Research and Biochemistry

SeMet has been used effectively in protein research. Guerrero et al. (2001) showed that SeMet can be incorporated into recombinant proteins expressed in Escherichia coli, facilitating selenium-labelling of proteins for 3-D structure determination. This application is significant in biochemistry and molecular biology for understanding protein structures (Guerrero et al., 2001).

3. Antioxidant Properties and Health Effects

SeMet has been studied for its antioxidant properties and effects on health. Cao et al. (2014) examined the efficacy of DL-selenomethionine (DL-SeMet) supplementation on antioxidant status and plasma selenium concentration in weaning pigs, highlighting its potential benefits in improving growth performance and antioxidant ability (Cao et al., 2014).

Tinggi (2008) discussed the role of selenium, including SeMet, as an antioxidant in human health, emphasizing its importance in selenoprotein synthesis and protection against oxidative stress (Tinggi, 2008).

4. Animal Nutrition and Health

Research by Sun et al. (2017) on hydroxy-selenomethionine, a novel organic selenium source, showed its effect on milk performance, antioxidative status, and Se concentrations in dairy cows. This study provides insights into the application of SeMet in animal nutrition, particularly in improving antioxidant status and Se concentrations more effectively than other sources (Sun et al., 2017).

Juniper et al. (2009) explored the effects of high dose selenium-enriched yeast diets on selenium distribution in lamb tissues, contributing to understanding how SeMet affects animal nutrition and health (Juniper et al., 2009).

5. Immunological and Inflammatory Responses

Qu et al. (2019) investigated how SeMet reduces lipopolysaccharide-induced inflammation in chicken liver, highlighting its potential role in modulating immune responses and inflammation via the TLR4-NF-κB-NLRP3 signaling pathway (Qu et al., 2019).

Stewart et al. (2006) demonstrated the protective effect of L-selenomethionine on space radiation-induced biological effects in human thyroid cells. This finding is crucial for understanding the protective roles of SeMet against radiation-induced damage (Stewart et al., 2006).

Mechanism of Action

Target of Action

D-Selenomethionine (SeMet) is a naturally occurring amino acid found in various plant materials such as cereal grains, soybeans, and enriched yeast . It primarily targets reactive oxygen species (ROS) and aids in the formation and recycling of glutathione , another important antioxidant . It also interacts with proteins in the body to form selenoproteins , which are crucial for many body functions .

Mode of Action

SeMet acts as an antioxidant, where it depletes ROS and aids in the formation and recycling of glutathione . It is incorporated into proteins that need to be visualized, enhancing the performance of X-ray crystallography . SeMet combines with proteins in the body to form antioxidants called selenoproteins. These compounds help protect against free radicals, the unstable molecules that can cause damage to cells in your body .

Biochemical Pathways

The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .

Pharmacokinetics

The mechanisms of intestinal absorption of selenium differ depending on the chemical form of the element. Selenium is mainly absorbed in the duodenum and caecum by active transport through a sodium pump . A clinical trial determined that selenomethionine is absorbed 19% better than selenite .

Result of Action

The incorporation of SeMet into proteins in place of methionine aids the structure elucidation of proteins by X-ray crystallography using single- or multi-wavelength anomalous diffraction (SAD or MAD) . The incorporation of heavy atoms such as selenium helps solve the phase problem in X-ray crystallography . SeMet and its family of natural reactive selenium species (RSeS) provide plenty of opportunities for studies in the fields of nutrition, aging, health and redox biology .

Action Environment

The efficiency of intestinal absorption of selenium is much lower in ruminants than in monogastric species. For selenite, the absorption is 79 and 80% in poultry and pork, while it is only 29% in sheep. For selenomethionine and selenate the absorption is greater than 90% in monogastrics and poultry . The environment, including the pH level, can influence the synthesis of this compound .

Safety and Hazards

Exposure to D-Selenomethionine should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation. If inhaled or ingested, immediate medical attention is required .

Future Directions

Selenium and selenoproteins play a role in many biological functions, particularly in brain development and function. Future research directions include exploring the role of selenoproteins in neurodevelopment and neurological disorders . Additionally, the effectiveness of selenomethionine on ameliorating cognitive impairment suggests its potential use in the prevention or adjuvant treatment of age-related cognitive impairment .

Biochemical Analysis

Biochemical Properties

D-Selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . The enzymes involved in this cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes interact with this compound, facilitating its conversion into other biomolecules .

Cellular Effects

The presence of this compound influences various cellular processes. Under selenium stress, the expression levels of enzymes involved in the SeMTC, such as MAT, MTase, SAHH, and MTR, are upregulated . This indicates that this compound plays a role in the cellular response to selenium stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various enzymes. For instance, molecular docking studies have shown that the affinity of SeMTC enzymes for selenium metabolites, including this compound, is higher than that for sulfur metabolites .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function change over time. For example, under selenium stress, the expression levels of certain genes involved in the SeMTC are upregulated . This suggests that the influence of this compound on cellular function is dynamic and can vary depending on the environmental conditions .

Metabolic Pathways

This compound is involved in the SeMTC, a metabolic pathway crucial for the metabolism of selenium . This pathway involves several enzymes, including MAT, MTase, SAHH, and MTR .

Properties

IUPAC Name

(2R)-2-amino-4-methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAYQIBOAGBLC-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Se]CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339803
Record name D-Selenomethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13091-98-0
Record name D-Selenomethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Selenomethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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